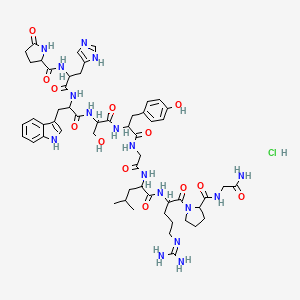![molecular formula C26H34N4O6S B12294725 3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazol, un anillo de pirrolidina y múltiples grupos funcionales, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico normalmente implica una síntesis orgánica de varios pasos. El proceso comienza con la preparación del anillo de tiazol, seguida de la introducción del anillo de pirrolidina y la unión de varios grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, hidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo requieren un control preciso de la temperatura y una atmósfera inerte para garantizar el rendimiento del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos tienen como objetivo optimizar la eficiencia de la reacción, reducir los costos de producción y garantizar la calidad constante del producto. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: Los grupos carbonilo se pueden reducir a grupos hidroxilo o aminas.
Sustitución: Los grupos funcionales se pueden sustituir por otros grupos para modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, a menudo requiriendo temperaturas, disolventes y catalizadores específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
El ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzimáticas y los procesos celulares.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades debido a su estructura y grupos funcionales únicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico implica su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, modulando su actividad e influyendo en varios procesos bioquímicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 4-(4-metil-1,3-tiazol-5-il)fenil: Estos compuestos comparten la estructura del anillo de tiazol y exhiben propiedades químicas similares.
Compuestos basados en pirrolidina: Los compuestos que contienen el anillo de pirrolidina a menudo se estudian por su actividad biológica y sus posibles aplicaciones terapéuticas.
Unicidad
El ácido 3-({1-[4-Hidroxi-2-({[4-(4-metil-1,3-tiazol-5-il)fenil]metil}carbamoyl)pirrolidin-1-il]-3,3-dimetil-1-oxobutano-2-il}carbamoyl)propanoico destaca por su combinación única de grupos funcionales y características estructurales, que confieren una reactividad química y una actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H34N4O6S |
|---|---|
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
4-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H34N4O6S/c1-15-22(37-14-28-15)17-7-5-16(6-8-17)12-27-24(35)19-11-18(31)13-30(19)25(36)23(26(2,3)4)29-20(32)9-10-21(33)34/h5-8,14,18-19,23,31H,9-13H2,1-4H3,(H,27,35)(H,29,32)(H,33,34) |
Clave InChI |
MIVGLJJVHAUZOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


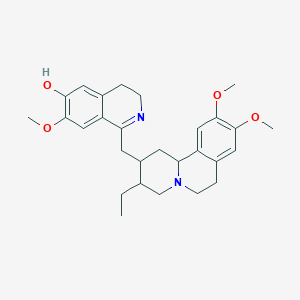
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)


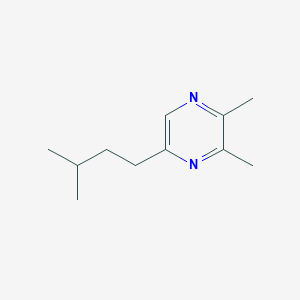

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
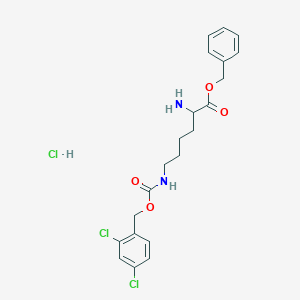
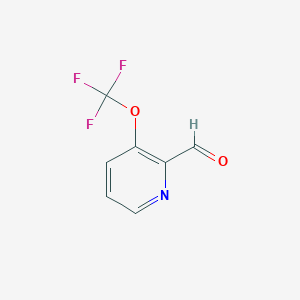
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
